3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID
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Overview
Description
3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID typically involves the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with phenylhydrazine. This reaction yields products of the regioselective addition of phenylhydrazine in the α-(C2)-position of the exo ethylene bond . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering cell death pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters: These compounds share a similar indole structure and undergo similar reactions.
N’-[(3Z)-2-Oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: This compound has a similar hydrazino group and exhibits comparable biological activities.
Uniqueness
3-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-PHENYLHYDRAZINO]PROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(N-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]anilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(22)10-11-20(12-6-2-1-3-7-12)19-16-13-8-4-5-9-14(13)18-17(16)23/h1-9H,10-11H2,(H,21,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSRGGBSYYNDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)N=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)/N=C\2/C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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